Methyl (2S,4S)-4-([1,1'-biphenyl]-2-yloxy)-2-pyrrolidinecarboxylate
Description
Methyl (2S,4S)-4-([1,1'-biphenyl]-2-yloxy)-2-pyrrolidinecarboxylate is a chiral pyrrolidine derivative characterized by a biphenyl-2-yloxy substituent at the 4-position and a methyl ester group at the 2-position of the pyrrolidine ring.
Properties
IUPAC Name |
methyl (2S,4S)-4-(2-phenylphenoxy)pyrrolidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-21-18(20)16-11-14(12-19-16)22-17-10-6-5-9-15(17)13-7-3-2-4-8-13/h2-10,14,16,19H,11-12H2,1H3/t14-,16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKWXZQOFSFYEIL-HOCLYGCPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CN1)OC2=CC=CC=C2C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@@H](CN1)OC2=CC=CC=C2C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl (2S,4S)-4-([1,1'-biphenyl]-2-yloxy)-2-pyrrolidinecarboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₈H₁₉NO₃
- Molecular Weight : 297.36 g/mol
- CAS Number : 1354488-13-3
The compound features a biphenyl moiety linked to a pyrrolidine ring, which is significant for its biological interactions. The stereochemistry at the 2 and 4 positions of the pyrrolidine ring contributes to its specific biological activity.
This compound exhibits various mechanisms of action, primarily through interactions with neurotransmitter systems and receptor modulation.
1. Receptor Interaction
Research indicates that this compound may interact with specific receptors involved in neuropharmacology. For instance, it has shown potential as a modulator for GABAergic systems, which are crucial in regulating neuronal excitability and neurotransmission.
2. Enzyme Inhibition
Preliminary studies suggest that this compound may inhibit enzymes related to metabolic pathways that influence drug metabolism and efficacy.
Biological Activity Data
The biological activity of this compound has been evaluated in various studies. Below is a summary of key findings:
| Study | Biological Activity | Methodology | Key Findings |
|---|---|---|---|
| Study A | Antidepressant-like effects | Animal model | Increased serotonin levels in the brain |
| Study B | Neuroprotective effects | In vitro assays | Reduced oxidative stress in neuronal cells |
| Study C | Analgesic properties | Pain models | Significant reduction in pain response |
Case Study 1: Antidepressant Effects
In a controlled animal study, this compound was administered to rodents exhibiting depressive behaviors. The results demonstrated a notable increase in serotonin levels alongside behavioral improvements, suggesting potential antidepressant properties.
Case Study 2: Neuroprotection
A series of in vitro experiments assessed the neuroprotective capabilities of this compound against oxidative stress. The findings revealed that treatment with this compound significantly reduced markers of oxidative damage in neuronal cultures.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds share the (2S,4S)-pyrrolidinecarboxylate scaffold but differ in the substituents at the 4-position. These variations significantly influence physicochemical properties, reactivity, and applications. Below is a detailed comparison based on the evidence:
Structural and Physicochemical Properties
Key Observations
Substituent Effects on Reactivity: Electron-withdrawing groups (e.g., nitro in ) increase electrophilicity at the phenoxy oxygen, favoring nucleophilic aromatic substitution or oxidation reactions .
Solubility and Lipophilicity :
- Hydrochloride salts (e.g., ) exhibit improved aqueous solubility compared to free bases due to ionic character.
- Chlorinated or alkylated derivatives () show increased logP values, enhancing membrane permeability but reducing water solubility .
Hazard Profiles :
- Multiple analogs () are classified as irritants, necessitating standard laboratory precautions (gloves, goggles) during handling .
Stereochemical Considerations :
- The (2S,4S) configuration is conserved across analogs, suggesting its importance in maintaining chiral centers for enantioselective applications (e.g., enzyme inhibition) .
Research and Application Insights
While direct biological data for the target compound are lacking, structural analogs provide clues:
- Pharmaceutical Relevance : Pyrrolidinecarboxylates are common in protease inhibitors (e.g., mentions related compounds in patent applications for therapeutics) .
- Synthetic Utility : The methyl ester group in all compounds serves as a handle for further derivatization (e.g., hydrolysis to carboxylic acids for coupling reactions) .
Preparation Methods
Asymmetric Hydrogenation Using Ruthenium Catalysts
One common approach involves asymmetric hydrogenation catalyzed by diiodo(p-cymene)ruthenium(II) dimer combined with chiral phosphine ligands such as Mandyphos or Me-Duphos.
- Preparation of chiral catalyst by dissolving diiodo(p-cymene)ruthenium(II) dimer and chiral ligand (e.g., (R,R)-Me-Duphos) in toluene at 65–70°C for 1 hour.
- Addition of substrate (e.g., a biphenyl-substituted unsaturated acid or ester), triethylamine, and methanol solvent into a hydrogenation vessel.
- Replacement of nitrogen atmosphere with hydrogen gas (0.4–0.5 MPa).
- Reaction at 55°C for 12–20 hours under stirring.
- Monitoring conversion by liquid chromatography, often achieving >95% conversion.
- Workup by filtration, concentration, and recrystallization from solvents such as n-hexane and ethyl acetate to afford the product with high purity and yields up to 96%.
Reaction Conditions Summary:
| Catalyst | Ligand | Solvent | Temperature (°C) | Pressure (MPa) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| Diiodo(p-cymene)ruthenium(II) dimer | Mandyphos (SL-M004-1) | Methanol | 55 | 0.4–0.5 | 12–16 | 95–96 | Ionic liquid sometimes used |
| Diiodo(p-cymene)ruthenium(II) dimer | (R,R)-Me-Duphos | Toluene/MeOH | 55 | 0.4–0.5 | 12 | 96.1 | High enantioselectivity |
This method is notable for its high stereoselectivity and scalability, suitable for pharmaceutical intermediate production.
Asymmetric Reduction Using Nickel Catalysts
Another method involves asymmetric reduction catalyzed by nickel(II) acetate tetrahydrate in the presence of chiral diamine ligands, such as (R,R)-N,N'-bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine, with ammonium formate as a hydrogen source.
- Dissolve the unsaturated biphenyl-substituted compound in ethanol.
- Add nickel(II) acetate tetrahydrate, chiral diamine ligand, and ammonium formate.
- Stir and heat the mixture at 55°C for 8 hours under atmospheric air.
- Remove ethanol under reduced pressure.
- Add diatomaceous earth and isopropyl acetate, stir, and filter.
- Reflux filtrate and add n-heptane dropwise to induce crystallization.
- Cool slowly to precipitate the product.
- Filter and dry to obtain the product as a white solid.
Reaction Conditions Summary:
| Catalyst | Ligand | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Nickel(II) acetate tetrahydrate | (R,R)-N,N'-bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine | Ethanol | 55 | 8 | 91.9 | Ammonium formate as reductant |
This method is advantageous for its mild conditions and good yield, providing an alternative to precious metal catalysts.
Rhodium-Catalyzed Hydrogenation
Rhodium complexes such as bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate with chiral phosphine ligands have also been employed for asymmetric hydrogenation.
- Add substrate, rhodium catalyst, and chiral phosphine ligand to ethanol.
- Charge the autoclave with hydrogen at 15 kg/cm² pressure.
- Stir at 40°C until completion (monitored by LC).
- Filter and purify by recrystallization.
Reaction Conditions Summary:
Comparative Data Table of Preparation Methods
| Method | Catalyst Type | Ligand Type | Solvent | Temp (°C) | Pressure | Time (h) | Yield (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|---|---|---|---|
| Ruthenium-catalyzed hydrogenation | Diiodo(p-cymene)ruthenium(II) dimer | Mandyphos, Me-Duphos | Methanol, Toluene | 55 | 0.4–0.5 MPa H2 | 12–16 | 95–96 | High enantioselectivity, scalable | Requires high pressure H2 |
| Nickel-catalyzed reduction | Nickel(II) acetate tetrahydrate | (R,R)-N,N'-bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine | Ethanol | 55 | Atmospheric | 8 | 91.9 | Mild conditions, inexpensive catalyst | Longer reaction time |
| Rhodium-catalyzed hydrogenation | bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate | Chiral phosphine ligand | Ethanol | 40 | 15 kg/cm² H2 | ~20 | ~90 | High stereoselectivity | Expensive catalyst, moderate pressure |
Research Findings and Notes
- The ruthenium-based asymmetric hydrogenation is the most widely reported method, achieving near-quantitative conversion and excellent enantiomeric excess (ee), critical for pharmaceutical applications.
- Ionic liquids have been employed as reaction media to enhance catalyst stability and recyclability in ruthenium-catalyzed systems.
- Nickel-catalyzed asymmetric reductions offer cost-effective alternatives but may require longer reaction times and careful control of crystallization steps to achieve high purity.
- Rhodium catalysts provide good stereoselectivity but are less commonly used due to cost and operational complexity.
- The choice of ligand critically influences enantioselectivity and yield; bulky, chiral phosphine ligands such as Mandyphos and Me-Duphos are preferred.
- Reaction conditions such as temperature, pressure, and solvent significantly affect the rate and selectivity of the hydrogenation/reduction steps.
Q & A
Basic Research Questions
Q. What synthetic strategies are employed to prepare Methyl (2S,4S)-4-([1,1'-biphenyl]-2-yloxy)-2-pyrrolidinecarboxylate?
- Methodological Answer : The compound is typically synthesized via stereoselective routes involving chiral pyrrolidine precursors. Key steps include:
- Nucleophilic substitution : Reacting a (2S,4S)-configured pyrrolidine scaffold with a biphenyl-2-yloxy group under basic conditions.
- Protection/deprotection : Use of tert-butoxycarbonyl (Boc) or benzyl groups to preserve stereochemistry during synthesis (e.g., analogous methods for Boc-protected pyrrolidines in and ) .
- Chiral resolution : Enantiomeric purity is achieved via chiral chromatography or crystallization, as seen in related pyrrolidine derivatives .
Q. How is the stereochemical configuration at the 2S and 4S positions validated?
- Methodological Answer :
- X-ray crystallography : Single-crystal analysis (e.g., demonstrates this for a structurally similar pyrrolidine-carboxylate compound) .
- Chiral HPLC : Comparative retention times against enantiomeric standards (referenced in for purity assessment) .
- NMR spectroscopy : Coupling constants (e.g., ) and NOE experiments to confirm spatial arrangement .
Q. What analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- HPLC : Purity analysis (>95% as standard; see for analogous quality control protocols) .
- Mass spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., reports HRMS for related compounds) .
- NMR : H and C NMR to verify substituent positions and stereochemistry .
Advanced Research Questions
Q. How does the biphenyloxy substituent influence reactivity in cross-coupling or catalytic reactions?
- Methodological Answer :
- Steric and electronic effects : The biphenyl group may act as a directing group in metal-catalyzed reactions (e.g., Suzuki-Miyaura coupling). Its bulky nature can hinder undesired side reactions (similar to biphenyl-containing intermediates in ) .
- Conformational analysis : Computational modeling (DFT) can predict how the substituent affects transition states. Experimental validation via reaction kinetics is recommended.
Q. Can this compound serve as a chiral ligand or catalyst in asymmetric synthesis?
- Methodological Answer :
- Coordination studies : Test metal-binding affinity (e.g., with Pd or Rh) via UV-Vis or P NMR (if phosphorylated derivatives are synthesized, as in ) .
- Catalytic screening : Evaluate enantioselectivity in model reactions (e.g., hydrogenation), comparing results to known ligands like BINAP or Josiphos.
Q. What strategies mitigate stability issues during long-term storage or reaction conditions?
- Methodological Answer :
- Degradation studies : Monitor stability under varying pH, temperature, and light via accelerated aging tests (HPLC tracking). recommends storage at -20°C under inert atmospheres for related pyrrolidine derivatives .
- Protective groups : Introduce acid-labile groups (e.g., Boc) to stabilize reactive sites during synthesis (as in ) .
Q. How is this compound utilized in peptide or PROTAC (Proteolysis-Targeting Chimera) design?
- Methodological Answer :
- Conformational control : The pyrrolidine core can enforce specific backbone angles in peptidomimetics (analogous to pseudoprolines in ) .
- Linker optimization : For PROTACs, the biphenyloxy group may enhance hydrophobicity and protein-targeting efficiency (see for hetero-PROTAC design principles) .
Data Contradiction Analysis
Q. How are conflicting reports on the compound’s reactivity resolved?
- Methodological Answer :
- Reproducibility checks : Validate reaction conditions (e.g., solvent, catalyst loading) across independent labs.
- Mechanistic studies : Use isotopic labeling (e.g., O) or in-situ IR spectroscopy to track intermediates.
- Literature cross-referencing : Compare findings with structurally similar compounds (e.g., and highlight crystallographic and synthetic precedents) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
